![molecular formula C10H12O2 B13896118 3-(M-Tolyl)oxetan-3-OL](/img/structure/B13896118.png)
3-(M-Tolyl)oxetan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(M-Tolyl)oxetan-3-OL is an organic compound that features an oxetane ring substituted with a methyl group on the phenyl ring. Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity. The presence of the oxetane ring imparts significant strain to the molecule, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(M-Tolyl)oxetan-3-OL typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of epoxides. For instance, the reaction of 2-bromobenzoic acid with terminal epoxides in the presence of tetrabutylammonium bromide as a catalyst can yield oxetan-3-ol derivatives . Another approach involves the use of epichlorohydrin as a starting material, which undergoes ring-opening and subsequent cyclization to form the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of phase-transfer catalysts and controlled reaction conditions can enhance the yield and selectivity of the desired product. The scalability of these methods allows for the efficient production of oxetane derivatives on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(M-Tolyl)oxetan-3-OL undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding oxetanones or other oxidized derivatives.
Reduction: Reduction reactions can convert oxetane derivatives into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted oxetanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxetanones, while reduction can produce alcohols.
Scientific Research Applications
3-(M-Tolyl)oxetan-3-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(M-Tolyl)oxetan-3-OL involves its interaction with molecular targets and pathways. The strained oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ol: A simple oxetane derivative with a hydroxyl group.
Thietan-3-ol: A sulfur-containing analog of oxetan-3-ol.
3-Oximinooxetane: An oxetane derivative with an oxime group.
Uniqueness
3-(M-Tolyl)oxetan-3-OL is unique due to the presence of the methyl-substituted phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and modify its interactions with molecular targets compared to other oxetane derivatives .
Biological Activity
3-(M-Tolyl)oxetan-3-OL is an organic compound characterized by its oxetane ring, which is a four-membered cyclic ether. The presence of a methyl-substituted phenyl ring significantly influences its chemical reactivity and biological activity. This article discusses the biological activity of this compound, its mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C10H12O2 |
Molecular Weight | 164.20 g/mol |
IUPAC Name | 3-(3-methylphenyl)oxetan-3-ol |
InChI Key | LZIXJNQKAVPEGF-UHFFFAOYSA-N |
The unique structure of this compound allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a valuable intermediate in organic synthesis and drug development.
The biological activity of this compound is attributed to its interaction with molecular targets within biological systems. The strained oxetane ring can undergo ring-opening reactions, producing reactive intermediates that may interact with enzymes and receptors, thereby modulating various cellular processes .
Inhibition of Eicosanoid Biosynthesis
Research has shown that oxetane derivatives, including this compound, can serve as bioisosteres for carboxylic acids. A study evaluating the inhibition of cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways revealed that these compounds could inhibit the production of eicosanoids in RBL-1 cells. The IC50 values for various derivatives indicated significant inhibition potential, suggesting that this compound may be effective in modulating inflammatory responses .
Cytotoxicity Against Cancer Cell Lines
Recent studies have also assessed the cytotoxic effects of oxetane-containing compounds against human cancer cell lines. For instance, new analogues derived from oxetanes demonstrated potent cytotoxicity against MCF-7 and other cancer cell lines with IC50 values as low as 0.47 μM . This suggests potential applications in cancer therapeutics.
Case Studies
- Inhibition Studies : In a study involving RBL-1 cells, the compound was tested for its ability to inhibit COX-derived prostaglandins (PGD2 and PGE2) and 5-LOX-derived leukotrienes (LTB4). The results highlighted that certain oxetane derivatives exhibited balanced inhibition across both pathways, indicating their potential as anti-inflammatory agents .
- Cancer Research : Another study focused on synthesizing oxetane analogues for evaluating their cytotoxic effects against breast cancer cell lines. The findings revealed that while some compounds did not effectively inhibit tubulin polymerization, they displayed significant cytotoxicity, suggesting alternative mechanisms of action through which these compounds may exert their effects .
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(3-methylphenyl)oxetan-3-ol |
InChI |
InChI=1S/C10H12O2/c1-8-3-2-4-9(5-8)10(11)6-12-7-10/h2-5,11H,6-7H2,1H3 |
InChI Key |
LZIXJNQKAVPEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(COC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.